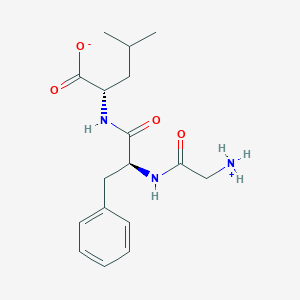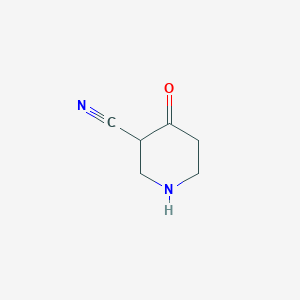![molecular formula C15H24N2O3 B091229 Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]- CAS No. 19314-99-9](/img/structure/B91229.png)
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is a chemical compound used in scientific research for its unique properties. It is synthesized using specific methods and has various applications in the field of biochemistry and physiology. In
Mécanisme D'action
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' works by binding to specific sites on proteins. This binding can either activate or inhibit the protein's function. The binding of Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' to proteins can be studied using various techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' vary depending on the protein it binds to. It can either activate or inhibit the protein's function. The binding of Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' to proteins can also affect the protein's stability and conformation.
Avantages Et Limitations Des Expériences En Laboratoire
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has various advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cell membranes. This allows for the study of intracellular proteins. One limitation is that it may not be specific to a single protein and may bind to other proteins in the cell.
Orientations Futures
There are several future directions for the study of Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' in scientific research. One direction is the study of its binding affinity to different proteins. Another direction is the study of its effect on the stability and conformation of proteins. Additionally, it can be used to study the structure-activity relationship of small molecules. Further research can also be done to optimize the synthesis method of Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' for improved yield and purity.
Conclusion:
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' is a chemical compound used in scientific research for its unique properties. It is synthesized using specific methods and has various applications in the field of biochemistry and physiology. Its mechanism of action involves binding to specific sites on proteins and can either activate or inhibit the protein's function. The biochemical and physiological effects of Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' vary depending on the protein it binds to. It has advantages and limitations for lab experiments, and several future directions for research.
Méthodes De Synthèse
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' can be synthesized using a specific method. The first step involves the reaction of propionyl chloride with aniline to form propionanilide. The next step involves the reaction of 2-hydroxy-3-(isopropylamino)propyl chloride with propionanilide to form Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-'.
Applications De Recherche Scientifique
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-' has various scientific research applications. It is used as a tool to study the interaction between proteins and small molecules. It is also used to study the binding affinity of ligands to proteins. Additionally, it is used to study the structure-activity relationship of small molecules.
Propriétés
Numéro CAS |
19314-99-9 |
|---|---|
Nom du produit |
Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]- |
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanamide |
InChI |
InChI=1S/C15H24N2O3/c1-4-15(19)17-12-5-7-14(8-6-12)20-10-13(18)9-16-11(2)3/h5-8,11,13,16,18H,4,9-10H2,1-3H3,(H,17,19) |
Clé InChI |
BPENFEPYBVXUII-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



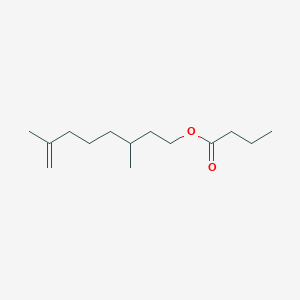

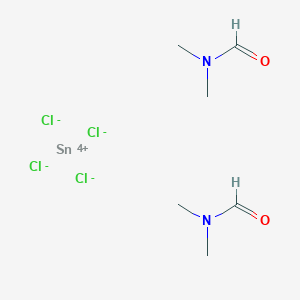
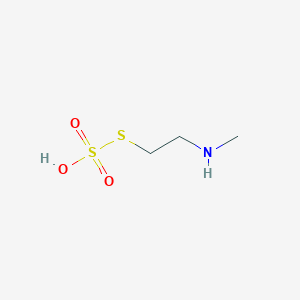
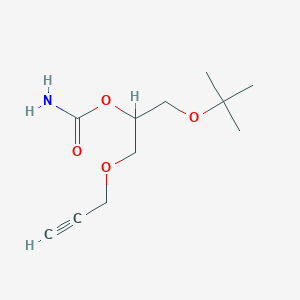

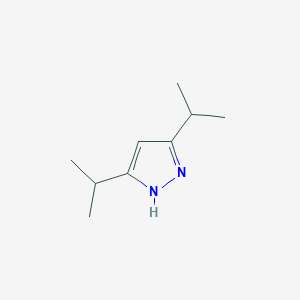
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
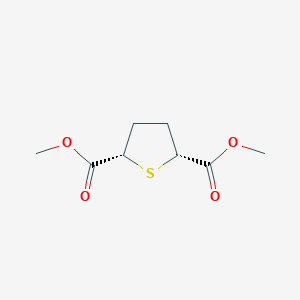
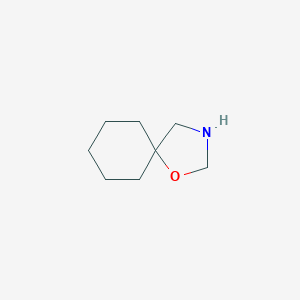
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
